molecular formula C16H21N3OS B4890521 2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N,N-diethylacetamide

2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N,N-diethylacetamide

Cat. No. B4890521
M. Wt: 303.4 g/mol
InChI Key: PRKPWTTUQUURDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N,N-diethylacetamide, also known as CTQA, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of quinoline derivatives and has been studied for its potential pharmacological activity.

Mechanism of Action

The mechanism of action of 2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N,N-diethylacetamide is not fully understood, but it has been suggested that it acts on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been reported to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. The compound has also been reported to increase the levels of antioxidants such as superoxide dismutase and glutathione peroxidase.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N,N-diethylacetamide in lab experiments include its potential pharmacological activity, its ability to modulate neurotransmitter levels, and its anti-inflammatory properties. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N,N-diethylacetamide. One potential area of research is the development of new derivatives of this compound with improved pharmacological activity and reduced toxicity. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the potential use of this compound as an anti-cancer agent is also an area of interest for future research.

Synthesis Methods

The synthesis of 2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N,N-diethylacetamide involves the reaction of 3-cyano-4,5,6,7-tetrahydro-2-quinoline thiol with diethyl acetyl chloride. The reaction is carried out in the presence of a catalyst such as triethylamine and the product is obtained in good yield.

Scientific Research Applications

2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N,N-diethylacetamide has been extensively studied for its potential pharmacological activity. It has been reported to exhibit a range of biological activities such as anticonvulsant, antinociceptive, and antidepressant effects. The compound has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-3-19(4-2)15(20)11-21-16-13(10-17)9-12-7-5-6-8-14(12)18-16/h9H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKPWTTUQUURDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=C(C=C2CCCCC2=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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